Structural Characterization and Properties of (2-Aminobutan-2-yl)phosphonic Acid Hydrate: A Technical Guide
Structural Characterization and Properties of (2-Aminobutan-2-yl)phosphonic Acid Hydrate: A Technical Guide
Executive Summary
The rational design of enzyme inhibitors and peptidomimetics heavily relies on the deployment of bioisosteres. Among these, α -aminophosphonic acids stand out as critical structural analogues of natural α -amino acids. By replacing the planar carboxylic acid moiety with a tetrahedral phosphonic acid group, these compounds effectively mimic the high-energy transition state of peptide bond hydrolysis[1].
This technical guide provides an in-depth analysis of (2-Aminobutan-2-yl)phosphonic acid hydrate (also known as 1-amino-1-methylpropylphosphonic acid hydrate). As an α -branched, chiral aminophosphonic acid, it serves as a non-natural analogue of isoleucine/valine derivatives. We will explore its solid-state structural characterization, self-validating synthesis protocols, and the mechanistic basis of its pharmacological utility[2].
Molecular Identity & Physicochemical Profiling
Understanding the macroscopic behavior of (2-Aminobutan-2-yl)phosphonic acid hydrate requires a precise baseline of its physicochemical properties. The presence of the hydrate fundamentally alters its crystal lattice energy, solubility profile, and melting behavior compared to its anhydrous counterpart[3].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (2-Aminobutan-2-yl)phosphonic acid hydrate |
| Common Synonyms | (1-Amino-1-methylpropyl)phosphonic acid hydrate |
| CAS Registry Number | 79014-65-6 |
| Molecular Formula | C₄H₁₂NO₃P · H₂O (or C₄H₁₄NO₄P) |
| Molecular Weight | 171.13 g/mol |
| Melting Point | 268 °C (Decomposition) |
| Boiling Point | 302.9 ºC at 760 mmHg |
| Polar Surface Area (PSA) | 84.6 Ų |
| XLogP3 | 0.885 |
| Flash Point | 137 ºC |
Data compiled from verified chemical inventories and structural databases[3].
Structural Characterization & Solid-State Architecture
To guarantee the scientific integrity of synthesized batches, a multi-modal analytical approach is required. The characterization of (2-Aminobutan-2-yl)phosphonic acid hydrate is not merely about confirming atomic connectivity; it is about validating the zwitterionic state and the hydration sphere.
Single-Crystal X-Ray Diffraction (SCXRD)
The inclusion of lattice water is not an artifact of poor drying; it is a thermodynamic sink. In the solid state, α -aminophosphonic acids exist as zwitterions ( −NH3+ and −PO3H− ). The water molecule bridges the phosphonate oxygens and ammonium protons, creating a highly ordered, cooperative O-H···O hydrogen-bonded network. This network forces the molecules into tightly packed, helix-like structural chains[4]. Causality Insight: This extensive hydrogen bonding is directly responsible for the compound's high melting point (268 °C) and its limited solubility in non-polar organic solvents[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
A self-validating NMR protocol must be employed to confirm both the carbon backbone and the phosphorus center:
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31 P NMR (Self-Validating Marker): The 31 P chemical shift is highly sensitive to the electronic environment. A single resonance peak in the region of 15 to 25 ppm (depending on the solvent pH) definitively confirms the formation of the C-P bond. If the peak shifts significantly upfield, it indicates incomplete hydrolysis of the precursor ester.
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1 H and 13 C NMR: The C2 carbon is a chiral center attached to a methyl group, an ethyl group, an amine, and the phosphonate. The diastereotopic nature of the ethyl protons (due to the adjacent chiral center) will result in complex multiplet splitting in the 1 H NMR spectrum, which serves as an internal validation of the α -branched structure.
Mechanistic Synthesis Workflow
The most robust method for synthesizing α -branched aminophosphonic acids is a modified Kabachnik-Fields reaction , followed by rigorous acidic hydrolysis.
Step-by-Step Methodology
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Imine Formation:
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Action: React 2-butanone (carbonyl source) with an ammonia source (e.g., ammonium acetate) in a solvent-free environment or an alcoholic solvent.
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Causality: 2-butanone provides the asymmetric 4-carbon backbone. The ammonia source attacks the electrophilic carbonyl carbon to form a transient imine intermediate.
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Nucleophilic Phosphite Addition:
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Action: Introduce diethyl phosphite dropwise under controlled heating (typically 80–100 °C).
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Causality: The phosphorus atom in the dialkyl phosphite acts as a nucleophile, attacking the imine carbon. This establishes the crucial C-P bond, yielding the diethyl (2-aminobutan-2-yl)phosphonate ester.
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Acidic Hydrolysis:
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Action: Reflux the resulting ester in concentrated hydrochloric acid (HCl) for 12–24 hours.
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Causality: Acidic conditions are chosen over basic hydrolysis because they prevent unwanted side reactions at the amine and ensure complete cleavage of the stable P-O-ethyl bonds, yielding the free phosphonic acid[5].
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Aqueous Crystallization (Hydrate Formation):
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Action: Evaporate the HCl, dissolve the crude residue in a minimal amount of water, and precipitate by slowly adding ethanol.
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Causality: The controlled addition of ethanol lowers the dielectric constant of the medium, forcing the highly polar zwitterion to crystallize. The presence of water during this nucleation phase traps the lattice water, yielding the thermodynamically stable hydrate form[4].
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Workflow for the Kabachnik-Fields synthesis of (2-Aminobutan-2-yl)phosphonic acid hydrate.
Pharmacological Relevance: Transition State Mimicry
The pharmaceutical value of (2-Aminobutan-2-yl)phosphonic acid hydrate lies in its spatial geometry. Natural peptide bonds are planar. However, when a protease or ligase enzyme cleaves or forms a peptide bond, the substrate briefly passes through a high-energy, tetrahedral transition state .
Because the phosphonic acid group ( −PO3H2 ) is inherently tetrahedral and chemically stable (unlike the transient peptide intermediate), it acts as a perfect "decoy"[1]. When introduced to a biological system, the target enzyme recognizes the α -aminophosphonic acid as the transition state of its natural substrate. The enzyme binds to the phosphonate with an affinity that often exceeds that of the natural substrate, leading to potent and competitive active-site blockade[2],[6].
This mechanism is the foundational logic behind the development of aminophosphonate-based antibacterial agents, antiviral drugs, and specific enzyme inhibitors (such as Farnesyl Pyrophosphate Synthase inhibitors)[6].
Mechanism of enzyme inhibition via tetrahedral transition state mimicry by aminophosphonates.
References
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[3] Echemi. (1-AMINO-1-METHYLPROPYL)PHOSPHONIC ACID HYDRATE - Basic Attributes & Safety Information. Echemi Chemical Encyclopedia. 3
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[1] ResearchGate. Novel α-aminophosphonic acids. Design, characterization, and biological activity. 1
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[2] ResearchGate. Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. 2
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[4] ResearchGate. Synthesis, cytotoxicity and clastogenicity of novel α-aminophosphonic acids (X-Ray Diffraction Studies). 4
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[6] National Institutes of Health (NIH) / PMC. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. 6
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[5] Journal of the American Chemical Society (ACS). Synthesis of an optically active α-aminophosphonic acid. 5
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
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- 6. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
